2,3,4-trimethoxy-N-2-quinolinylbenzamide
Overview
Description
2,3,4-trimethoxy-N-2-quinolinylbenzamide (TQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ belongs to the class of benzamides, which are known for their anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of 2,3,4-trimethoxy-N-2-quinolinylbenzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which are known to cause cellular damage. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, this compound has been reported to reduce the levels of cholesterol and triglycerides in animal models.
Advantages and Limitations for Lab Experiments
2,3,4-trimethoxy-N-2-quinolinylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties, making it a suitable candidate for drug development. However, there are also limitations associated with this compound. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, the bioavailability of this compound is low, and its pharmacokinetics need to be optimized for clinical use.
Future Directions
There are several future directions for research on 2,3,4-trimethoxy-N-2-quinolinylbenzamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of this compound as a chemotherapeutic agent for the treatment of cancer. Further research is needed to elucidate the molecular targets of this compound and optimize its pharmacokinetics for clinical use. In addition, the development of this compound analogs with improved bioavailability and potency is an area of active research.
Scientific Research Applications
2,3,4-trimethoxy-N-2-quinolinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. It has also been reported to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus.
properties
IUPAC Name |
2,3,4-trimethoxy-N-quinolin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-10-9-13(17(24-2)18(15)25-3)19(22)21-16-11-8-12-6-4-5-7-14(12)20-16/h4-11H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMSBNYSJVXYQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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